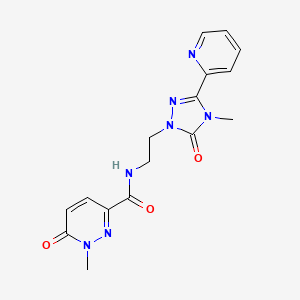![molecular formula C21H21N3OS B2701676 1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-53-8](/img/structure/B2701676.png)
1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel method for the preparation of “N-substituted dipyrrolo [1,2- a: 2´,1´-c] pyrazine” analogs has been reported, which relies on the production of “4´,5´-dihydro-1H,3´H-2,2´-bipyrrole”, the reaction with propargyl bromide, an intramolecular cyclization catalyzed by Pd/C at high temperature between the alkyne and the N-pyrrole, and aromatization .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The specific molecular structure of “1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” could not be found in the search results.
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Pyrazole and Pyrazoline Derivatives : Research has explored the synthesis of pyrazole and pyrazoline derivatives, including those related to 1-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, highlighting their structural diversity and potential for further chemical modifications. For example, studies have reported on the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, demonstrating the cyclocondensation reactions and further cycloadditions to form diverse structures with potential biological activities (Mahesha et al., 2021).
Crystal Structure and Hirshfeld Surface Analysis : Another study focused on the crystal structure and Hirshfeld surface analysis of a similar compound, providing insights into the molecular interactions and the nature of intermolecular contacts, which are crucial for understanding the compound's potential in various applications (Kumara et al., 2017).
Biological Activities
Cytotoxicity and Antimicrobial Activities : Some derivatives have been evaluated for their cytotoxic and antimicrobial activities. For instance, certain pyrazole and pyrazoline derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential for further exploration in cancer research (Hassan et al., 2014). Additionally, studies on the antimicrobial activity of methyl benzyl oxy pyrazoline derivatives using alkali as catalytic agents have been conducted, providing valuable insights into their potential as antimicrobial agents (Shah, 2017).
Synthesis and Evaluation of Antidepressant Activity : Another area of research involves the synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides for their antidepressant activity, highlighting the potential therapeutic applications of these compounds (Mathew et al., 2014).
Direcciones Futuras
Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-25-18-11-9-16(10-12-18)20-19-8-5-13-23(19)14-15-24(20)21(26)22-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMQVCSLDHTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2701598.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
![4-(4-Bromophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2701602.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2701605.png)
![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)


![tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate](/img/structure/B2701612.png)
